2-bromo-N-(phenylmethoxy)butanamide
Description
2-Bromo-N-(phenylmethoxy)butanamide is a brominated butanamide derivative characterized by a phenylmethoxy (O-benzyl) substituent on the amide nitrogen.
Properties
Molecular Formula |
C11H14BrNO2 |
|---|---|
Molecular Weight |
272.14 g/mol |
IUPAC Name |
2-bromo-N-phenylmethoxybutanamide |
InChI |
InChI=1S/C11H14BrNO2/c1-2-10(12)11(14)13-15-8-9-6-4-3-5-7-9/h3-7,10H,2,8H2,1H3,(H,13,14) |
InChI Key |
VDKVNYLAGHKCPB-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(=O)NOCC1=CC=CC=C1)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Observations:
Halogen positioning (e.g., 5-chloro in CAS 1119451-41-0) may influence electronic properties, altering solubility or binding affinity in biological systems .
Pharmacological Potential: While direct data on 2-bromo-N-(phenylmethoxy)butanamide is absent, structurally related N-(2-bromocyclohexyl)-2-(phenoxy)acetamides demonstrate anti-inflammatory and analgesic activities in preclinical studies . Bromobutide (CAS 329.25 g/mol), a pesticidal analog, highlights the agrochemical relevance of brominated amides .
Synthetic Utility :
- Brominated butanamides are frequently employed as alkylating agents or intermediates in heterocyclic synthesis. For example, 5-bromo-4-cyclopropylpyrimidine-2-carboxylate (257.09 g/mol) is a precursor for kinase inhibitors .
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